molecular formula C6H8ClNO B1265374 2-Aminophenol hydrochloride CAS No. 51-19-4

2-Aminophenol hydrochloride

Cat. No.: B1265374
CAS No.: 51-19-4
M. Wt: 145.59 g/mol
InChI Key: QUDZAFKCASPJLX-UHFFFAOYSA-N
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Description

2-Aminophenol hydrochloride is an organic compound with the molecular formula C6H8ClNO. It is a derivative of 2-aminophenol, where the amino group is ortho to the hydroxyl group on the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of 2-Aminophenol hydrochloride is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .

Mode of Action

It’s known that the compound exhibits intra- and intermolecular hydrogen bonding involving the neighbouring amine and hydroxyl groups .

Biochemical Pathways

The enzymes AmnBA, AmnC, AmnE, AmnD, AmnF, AmnG, AmnH are involved in the degradation of 2-Aminophenol into pyruvate and acetyl-CoA . The 2-aminophenol-1,6-dioxygenase (AmnAB) converts 2-Aminophenol through an extradiol meta cleavage into 2-aminomuconic 6-semialdehyde (2-AMS). 2-AMS is further oxidized by the AmnC dehydrogenase into 2-aminomuconic acid (2-AM), which is converted by AmnD into 4-oxalocrotonic acid with a concomitant release of ammonium. 4-oxalocrotonic acid is further degraded by the enzymes AmnE, AmnF, AmnG, and AmnH into pyruvate and acetyl-CoA .

Result of Action

2-Aminophenol is an intermediate in the synthesis of dyes. It is particularly useful in yielding metal-complex dyes when diazotized and coupled to a phenol, naphthol, or other aromatic or resonant dye species .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in water and its stability can affect its efficacy . .

Biochemical Analysis

Biochemical Properties

2-Aminophenol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a reducing agent, which allows it to participate in redox reactions. The compound can interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which is involved in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reducing properties enable it to modulate oxidative stress within cells, which can impact cell function and viability. Studies have indicated that this compound can induce changes in the expression of genes involved in antioxidant defense mechanisms, thereby influencing cellular responses to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form hydrogen bonds with neighboring amine and hydroxyl groups allows it to interact with various proteins and enzymes, modulating their activity. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that this compound can undergo degradation under certain conditions, which may influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s impact on cellular processes can change over time, highlighting the importance of temporal analysis in biochemical research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing toxicity. Animal studies have provided valuable insights into the threshold effects and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, contributing to its role in metabolic flux and the regulation of metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and safety profile .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can impact its activity and function. The compound’s ability to form hydrogen bonds and interact with various biomolecules allows it to be targeted to specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a crucial role in directing the compound to its site of action, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminophenol hydrochloride can be synthesized by the reduction of 2-nitrophenol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at atmospheric pressure. The resulting 2-aminophenol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-nitrophenol. This process is scalable and can be optimized for high yield and purity. The use of iron as a reducing agent is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Aminophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form aminophenol derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution Reactions: Electrophilic substitution reactions often use reagents such as acetic anhydride and sulfuric acid.

Major Products Formed

Scientific Research Applications

2-Aminophenol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar in structure but with the amino group para to the hydroxyl group.

    3-Aminophenol: The amino group is meta to the hydroxyl group.

    2-Hydroxyaniline: Another name for 2-aminophenol.

Uniqueness

2-Aminophenol hydrochloride is unique due to the ortho positioning of the amino and hydroxyl groups, which allows for intramolecular hydrogen bonding. This property gives it a relatively high melting point and distinct reactivity compared to its isomers .

Properties

IUPAC Name

2-aminophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDZAFKCASPJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-55-6 (Parent)
Record name 2-Aminophenol hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4073122
Record name 2-Aminophenol hydrochloride
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Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-19-4
Record name Phenol, 2-amino-, hydrochloride (1:1)
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Record name 2-Aminophenol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Aminophenol hydrochloride
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Record name 2-Aminophenol hydrochloride
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Record name 2-Aminophenol hydrochloride
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Synthesis routes and methods I

Procedure details

In a preferred embodiment of the present invention, in step (a), the 2-aminophenol solution may be maintained at a pH of 2-5 while hydrochloride gas is added thereto, and as a result, 2-aminophenol hydrochloride can be obtained in solid form. In step (b), the solution of 2-aminophenol hydrochloride in ethanol may be reacted with isopentyl nitrite at about −5° C. to make the nitramide intermediate. In step (c), the solution of the intermediate in ethanol may be added slowly to the ethanol solution containing para-toluenesulfonic acid (PTSA or TsOH) and tin chloride (SnCl2) at low temperature (−5° C.), thereby obtaining 2-hydrazinylphenol tosylate.
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Synthesis routes and methods II

Procedure details

In the present invention, the starting material 2-hydrazinylphenol may be in tosylate form. The 2-hydrazinylphenol in tosylate form can be prepared by a process comprising the steps of: (a) dissolving 2-aminophenol in methanol and adding hydrochloride gas thereto to obtain 2-aminophenol hydrochloride (HCl); (b) dissolving the 2-aminophenol hydrochloride in ethanol and adding isopentyl nitrite thereto to make a nitramide intermediate; and (c) adding the intermediate to an ethanol solution containing para-toluenesulfonic acid (PTSA or TsOH) and tin chloride (SnCl2), thereby obtaining 2-hydrazinylphenol tosylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminophenol hydrochloride
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2-Aminophenol hydrochloride
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2-Aminophenol hydrochloride
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Customer
Q & A

Q1: What are the toxicity concerns associated with 4,6-Dichloro-2-Aminophenol Hydrochloride?

A: The study provides some insights into the toxicological profile of 4,6-Dichloro-2-Aminophenol Hydrochloride. In vivo experiments in mice determined non-lethal doses for different administration routes: 500 mg/kg (intragastric), 350 mg/kg (intraperitoneal), 25 mg/kg (intranasal), and 1.5 mg/kg (intracerebral). [] The compound was also deemed non-lethal to chick embryos at a dose of 1 mg per egg. [] In vitro studies using chorioallantoic membrane culture showed a minimum toxic concentration of 25 µg/ml. [] Importantly, the research observed that 4,6-Dichloro-2-Aminophenol Hydrochloride exhibited significant toxicity towards cultured HeLa cells, causing complete detachment at 25 µg/ml, while Ehrlich ascites cells displayed relative resistance, requiring 1.5 mg/ml for cell death. [] These findings highlight the need for further investigation into the compound's safety profile and potential organ-specific toxicities.

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